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Compound of Interest

Compound Name:

2-(2-

Methylpropanamido)propanoic

acid

Cat. No.: B124567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for N-

isobutyryl-D-alanine. Due to the limited availability of published experimental spectra for this

specific compound, this document presents predicted data based on the analysis of its

constituent chemical moieties: the D-alanine backbone and the N-isobutyryl group. Detailed,

standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data are also provided to guide researchers in the

characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-isobutyryl-D-alanine.

These values are estimated based on established chemical shift and absorption frequency

ranges for analogous functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~8.2 Doublet 1H Amide (-NH)

~4.2 Quintet 1H α-CH

~2.5 Septet 1H Isobutyryl -CH

~1.3 Doublet 3H Alanine -CH₃

~1.0 Doublet 6H Isobutyryl -CH₃ (x2)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~175.0 Carboxylic Acid (-COOH)

~176.0 Amide Carbonyl (-C=O)

~49.0 α-Carbon

~34.0 Isobutyryl -CH

~19.0 Isobutyryl -CH₃ (x2)

~17.0 Alanine -CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Amide)

2970-2870 Medium-Strong C-H stretch (Alkyl)

~1710 Strong C=O stretch (Carboxylic Acid)

~1640 Strong C=O stretch (Amide I)

~1550 Strong N-H bend (Amide II)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Predicted Assignment

159 [M]⁺ (Molecular Ion)

114 [M - COOH]⁺

88 [M - C₄H₇O]⁺ (Loss of isobutyryl group)

71 [C₄H₇O]⁺ (Isobutyryl cation)

44 [COOH+H]⁺ or [C₂H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of N-isobutyryl-D-alanine.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:
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Weigh approximately 5-10 mg of N-isobutyryl-D-alanine.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and match the probe for ¹H frequency.

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover a range of -2 to 14 ppm.

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire 16 scans, and apply Fourier transformation with exponential line broadening of 0.3

Hz.

Phase and baseline correct the spectrum. Reference the residual DMSO peak to 2.50 ppm.

¹³C NMR Acquisition:

Tune and match the probe for ¹³C frequency.

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

Set the spectral width to cover a range of -10 to 200 ppm.

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire 1024 scans, and apply Fourier transformation with exponential line broadening of

1.0 Hz.

Phase and baseline correct the spectrum. Reference the DMSO-d₆ peak to 39.52 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-isobutyryl-D-alanine.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid N-isobutyryl-D-alanine sample directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Perform an automatic baseline correction and ATR correction.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-isobutyryl-D-

alanine.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole

or time-of-flight (TOF) mass analyzer.

Sample Introduction:

Introduce the sample via a direct insertion probe or by gas chromatography if the compound

is sufficiently volatile and thermally stable.

For a direct insertion probe, dissolve a small amount of the sample in a volatile solvent (e.g.,

methanol), apply it to the probe tip, and allow the solvent to evaporate.

Data Acquisition:
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Set the ionization energy to 70 eV.

Scan a mass range from m/z 40 to 300.

Set the ion source temperature to 200°C.

Acquire data for several minutes to obtain a representative mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like N-isobutyryl-D-alanine.

Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Characterization of N-isobutyryl-D-
alanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124567#spectroscopic-data-for-n-isobutyryl-d-
alanine-e-g-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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